1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-15(22)3-2-14(19-20)21-10-6-12(7-11-21)16(23)18-13-4-8-17-9-5-13/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGSSVDDRDCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
-
Formation of the Pyridazinone Core:
- Starting with a suitable precursor, such as a substituted hydrazine and an appropriate diketone, the pyridazinone core is formed through a cyclization reaction.
- Reaction conditions: Typically carried out in a solvent like ethanol or methanol, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weights estimated based on structural analogs.
Key Observations:
Substituent Effects on Solubility and Binding: The target compound’s pyridin-4-yl group may enhance solubility and hydrogen-bonding capacity compared to the 2-methylcyclohexyl group in its analog (). Conversely, the cyclohexyl group could improve membrane permeability due to increased lipophilicity.
Biological Activity: Tepotinib (), which shares a dihydropyridazinone moiety, inhibits MET kinase, suggesting the target compound may also interact with kinase domains. The naphthalene-substituted analog () showed anti-SARS-CoV-2 activity, highlighting the piperidine carboxamide scaffold’s versatility in targeting viral proteases or polymerases.
Synthetic Accessibility :
- High-yield syntheses (70–100%) for related compounds (–2) suggest the target compound can be efficiently prepared using similar coupling strategies.
Pharmacological Implications
- Kinase Inhibition Potential: The dihydropyridazinone ring in the target compound is structurally analogous to tepotinib’s pyridazinone group, a critical pharmacophore for MET kinase binding. Substitution with pyridin-4-yl may confer selectivity for other kinases.
- Antiviral Activity : Piperidine carboxamides with aromatic substituents (e.g., carbazole, naphthalene) demonstrate broad antiviral profiles. The target compound’s pyridinyl group could optimize interactions with viral entry or replication machinery.
Biological Activity
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazinone ring
- A piperidine moiety
- A pyridine substituent
This unique combination contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For example, thiazole derivatives have shown promising antibacterial activity against various pathogens. The presence of electron-donating groups in the structure often enhances this activity .
Antiviral Activity
The compound's potential as an antiviral agent has been explored in the context of Hepatitis C virus (HCV) treatment. Inhibitors derived from similar scaffolds have demonstrated effective inhibition of viral replication .
Anticancer Activity
Studies have highlighted the anticancer properties of pyridazinone derivatives. For instance, related compounds have exhibited cytotoxic effects on cancer cell lines such as HT-29 and Jurkat cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to physiological changes.
Case Studies and Research Findings
Q & A
Q. Basic
- NMR spectroscopy : 1H NMR identifies the piperidine ring (δ 2.5–3.5 ppm) and pyridazine protons (δ 6.8–7.2 ppm). The carboxamide NH appears as a broad singlet (δ 8.0–8.5 ppm). 13C NMR confirms carbonyl groups (δ 165–175 ppm).
- HRMS : Molecular ion [M+H]+ should match theoretical mass within 2 ppm error.
- HPLC : C18 column with acetonitrile/water gradient (0.1% TFA) at 254 nm; retention time consistency confirms purity (>95%) .
How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo models?
Q. Advanced
- Species-specific metabolism : Use LC-MS/MS to compare metabolite profiles in human vs. rodent liver microsomes.
- Target engagement validation : Radioligand binding assays (e.g., with ³H-labeled analogs) confirm direct target interaction.
- CRISPR knockouts : Generate isogenic cell lines lacking the putative target to isolate off-target effects.
- Pharmacokinetic bridging : Adjust dosing regimens in animal models to match in vitro exposure levels .
What computational strategies are recommended for predicting this compound’s binding modes with potential biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with flexible receptor models to account for induced-fit binding.
- Molecular dynamics (MD) : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2 Å).
- Free energy perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize synthetic targets.
- Validation : Correlate computational predictions with site-directed mutagenesis of key binding pocket residues (e.g., K123A mutation) .
What experimental designs are optimal for establishing structure-activity relationships (SAR) of analogs with modified pyridazine and piperidine moieties?
Q. Advanced
- Factorial design : Vary substituents at pyridazine C-3 (electron-withdrawing groups) and piperidine N-position (bulky vs. polar groups).
- Parallel functional assays : Test analogs in enzyme inhibition (IC50) and cell viability assays (e.g., MTT).
- Multivariate analysis : Decouple steric (molar refractivity) vs. electronic (Hammett σ) effects using QSAR models.
- Isosteric replacements : Compare pyridazine vs. pyrimidine cores to define pharmacophore requirements .
What are the critical stability considerations for this compound during long-term storage and in biological assay matrices?
Q. Basic
- Solid-state storage : Lyophilize and store at -80°C under argon with desiccant (silica gel).
- Solution stability : In DMSO, limit freeze-thaw cycles (<3) and use within 48 hours.
- Matrix effects : Assess degradation in assay buffers (e.g., PBS, pH 7.4) via accelerated stability studies (40°C/75% RH for 14 days). Monitor by HPLC .
How should researchers approach target deconvolution when this compound shows polypharmacology in phenotypic screens?
Q. Advanced
- Chemical proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs for click chemistry-based target identification.
- Affinity chromatography : Immobilize the compound on NHS-activated resin; identify bound proteins via LC-MS/MS.
- CRISPRi screening : Perform genome-wide knockdown to identify sensitizing/resistant genes.
- Pathway analysis : Integrate phosphoproteomics data with LINCS L1000 gene expression signatures .
What in vitro models are most appropriate for initial assessment of this compound’s pharmacokinetic properties?
Q. Basic
- Permeability : Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Metabolic stability : Human liver microsomes (HLM) with NADPH cofactor; calculate intrinsic clearance (Clint).
- Plasma protein binding : Equilibrium dialysis (human plasma, 4 hours) to measure unbound fraction (fu >5% desirable) .
How can researchers address discrepancies between computational predictions and experimental results in solubility and permeability studies?
Q. Advanced
- Machine learning : Train models on in-house data using descriptors like LogP, topological polar surface area (TPSA), and hydrogen bond count.
- Biorelevant media : Test solubility in FaSSIF (fasted state) and FeSSIF (fed state) to mimic gastrointestinal conditions.
- Polymorph screening : Use XRPD and DSC to identify metastable forms with enhanced solubility (>50 µg/mL) .
What orthogonal approaches are recommended to confirm the proposed mechanism of action when biochemical assay results conflict with cellular activity data?
Q. Advanced
- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD <1 µM).
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting temperature shifts (± compound).
- Rescue experiments : Overexpress the putative target in CRISPR knockouts; restored activity confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
